molecular formula C9H7FO2 B576300 5-Fluoro-4-Chromanone CAS No. 188826-32-6

5-Fluoro-4-Chromanone

Cat. No. B576300
M. Wt: 166.151
InChI Key: AVJVYZBPSAQLLA-UHFFFAOYSA-N
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Description

5-Fluoro-4-Chromanone is a chemical compound with the molecular formula C9H7FO2. It is a derivative of chromanone, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including 5-Fluoro-4-Chromanone, has been a subject of several studies. The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . The synthesis methods of chroman-4-one derivatives have been improved over the years .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-Chromanone consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond .


Chemical Reactions Analysis

The chemical reactions of 4-chromanone-derived compounds have been studied extensively. These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . The reactions of 4-chromanones have been explored in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-4-Chromanone include a molecular weight of 166.15 . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry

Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticoagulant effects .

Plant Immunity Inducers

A study involved the design and synthesis of a series of novel 4-chromanone-derived compounds. Their in vivo anti-cucumber mosaic virus (CMV) activity in field trials against CMV disease in Passiflora spp. was then assessed . Bioassay results demonstrated that compounds 7c and 7g exhibited remarkable curative effects and protection against CMV . Field trials results indicated that compound 7c displayed significant efficacy against CMV disease in Passiflora spp. (passion fruit) after the third spraying at a concentration of 200 mg/L .

Cosmetic Preparations

Chromanone derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair . They are also used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing processes .

Synthetic Methodology

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

Antidepressants

Chromanone scaffolds exhibit numerous potent biological activities, and some derivatives are novel like DSP-1053, a novel serotonin reuptake inhibitor and fast antidepressant . This suggests that Chromanone and its derivatives could be used in the development of new antidepressant drugs .

Anti-HIV Medication

Calanolide A, a derivative of Chromanone, has shown anti-HIV activity . This suggests that Chromanone and its derivatives could be used in the development of new medications to treat HIV .

Safety And Hazards

While specific safety data for 5-Fluoro-4-Chromanone was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

The future directions in the study of 4-chromanone-derived compounds, including 5-Fluoro-4-Chromanone, involve improving the methodologies of their synthesis . Additionally, these compounds are being explored for their potential in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

properties

IUPAC Name

5-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJVYZBPSAQLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670460
Record name 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-Chromanone

CAS RN

188826-32-6
Record name 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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These amines were prepared via procedures described in Example 29 for the synthesis of 8-fluorochroman-4-amine. The corresponding chroman-4-ones were commercially available as advanced intermediates for the synthesis of chroman-4-amine, 6-fluorochroman-4-amine, 6-chlorochroman-4-amine, 6-methylchroman-4-amine, and 6-methoxychroman-4-amine. For the synthesis of 5-fluorochroman-4-amine, the intermediate 5-fluorochroman-4-one was obtained using procedures from GB 2355264, which also provided 7-fluorochroman-4-one. 7-Fluorochroman-4-one could be used in the synthesis of 7-fluorochroman-4-amine. Chroman-4-amine, 5-fluorochroman-4-amine, 6-fluorochroman-4-amine, 7-fluorochroman-4-amine, 5,8-difluorochroman-4-amine, and 6,8-difluorochroman-4-amine were resolved via the procedure described in Example 29 for the resolution of 8-fluorochroman-4-amine.
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Citations

For This Compound
1
Citations
T Yasunaga, R Naito, T Kontani… - Journal of medicinal …, 1997 - ACS Publications
A series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines was prepared and examined for their 5-HT 1A receptor antagonist activity. The parent compound …
Number of citations: 14 pubs.acs.org

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